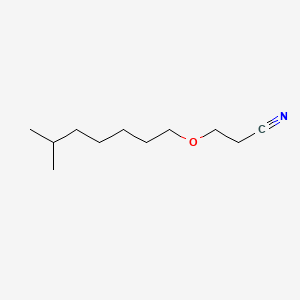

Propanenitrile, 3-(isooctyloxy)-

Description

Propanenitrile, 3-(isooctyloxy)- (CAS 68379-11-3) is an organic nitrile derivative characterized by a branched isooctyloxy group (-O-(C8H17)) attached to the third carbon of the propanenitrile backbone. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol . This compound is part of a broader class of alkoxypropanenitriles, which are utilized in industrial applications such as polymer synthesis, surfactants, and specialty chemical intermediates. The isooctyloxy substituent imparts hydrophobic properties, influencing solubility and reactivity compared to shorter or linear-chain analogs .

Properties

CAS No. |

68379-11-3 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

3-(6-methylheptoxy)propanenitrile |

InChI |

InChI=1S/C11H21NO/c1-11(2)7-4-3-5-9-13-10-6-8-12/h11H,3-7,9-10H2,1-2H3 |

InChI Key |

AWHYNDJDMUDNAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(isooctyloxy)- can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux . This method ensures the replacement of the halogen atom with a -CN group, forming the nitrile.

Industrial Production Methods

Industrial production of nitriles, including propanenitrile, often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(isooctyloxy)- undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the nitrile group to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.

Substitution: Potassium cyanide (KCN) in ethanol is used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various nitrile derivatives.

Scientific Research Applications

Propanenitrile, 3-(isooctyloxy)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: Its derivatives are studied for potential biological activity and therapeutic applications.

Medicine: Research is ongoing to explore its potential as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propanenitrile, 3-(isooctyloxy)- involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxypropanenitriles with Varying Chain Lengths

The table below compares key properties of 3-(isooctyloxy)propanenitrile with related alkoxypropanenitriles:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 3-(Isooctyloxy)propanenitrile | 68379-11-3 | C₁₁H₂₁NO | 183.29 | N/A | N/A | Surfactants, polymer additives |

| 3-(Nonyloxy)propanenitrile | 5327-01-5 | C₁₂H₂₃NO | 197.32 | N/A | N/A | Lubricant additives |

| 3-(Dodecyloxy)propanenitrile | 56637-94-6 | C₁₅H₂₉NO | 239.40 | N/A | N/A | Detergents, corrosion inhibitors |

| 3-(Isodecyloxy)propanenitrile | 64354-92-3 | C₁₃H₂₅NO | 211.34 | 0.868 | 316 | High-temperature stabilizers |

| 3-(3-Methylbutoxy)propanenitrile | 58936-29-1 | C₈H₁₅NO | 141.21 | N/A | N/A | Solvents, intermediates |

Key Observations :

- Chain Length and Hydrophobicity : Longer alkyl chains (e.g., dodecyloxy) increase hydrophobicity and molecular weight, enhancing applications in detergents or corrosion inhibition. The isooctyloxy group balances hydrophobicity and steric hindrance, making it suitable for surfactant formulations .

- Boiling Points : 3-(Isodecyloxy)propanenitrile exhibits a high boiling point (316°C), likely due to its branched isodecyl chain, which reduces volatility compared to linear analogs .

Functionalized Propanenitrile Derivatives

Amino-Substituted Derivatives

- Applications include pharmaceutical intermediates and agrochemicals .

- Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]- (CAS 71487-10-0): Features an acetyloxyethyl group, enhancing solubility in polar solvents. Used in drug delivery systems .

Fluorinated Derivatives

Physicochemical Properties

| Property | 3-(Isooctyloxy)propanenitrile | 3-(Isodecyloxy)propanenitrile | Fluorinated Derivative |

|---|---|---|---|

| Molecular Weight | 183.29 | 211.34 | 253.12 |

| Density | N/A | 0.868 | 1.357 |

| Boiling Point | N/A | 316 | 162.7 (predicted) |

| Polar Surface Area | ~33 Ų | ~33 Ų | ~33 Ų |

Structural Influences :

- Branching vs. Linear Chains: Branched chains (e.g., isooctyloxy) lower melting points and improve solubility in non-polar media compared to linear analogs .

- Fluorination : Reduces boiling points due to decreased intermolecular forces but increases density and chemical inertness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.